molecular formula C13H22N2O3 B8231621 tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

Cat. No.: B8231621
M. Wt: 254.33 g/mol
InChI Key: JVPPVIFVHQPTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate: is a chemical compound belonging to the class of pyridopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of a suitable di-amine precursor with a keto acid derivative under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction: : Amines or alcohols.

  • Substitution: : Derivatives with different functional groups, such as alkylated or aminated compounds.

Scientific Research Applications

Tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate: has several applications in scientific research:

  • Chemistry: : It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound and its derivatives are studied for their biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Potential therapeutic applications are being explored, particularly in the development of new drugs for various diseases.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate: is unique in its structure and reactivity compared to other pyridopyrazines. Similar compounds include:

  • Tert-butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

  • Tert-butyl 9-oxohexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate

These compounds differ in the position of the oxo group and the resulting chemical properties. The unique structural features of This compound

Properties

IUPAC Name

tert-butyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-8-10-6-4-5-7-15(10)11(16)9-14/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPPVIFVHQPTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCN2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.